2-fluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide
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Overview
Description
2-fluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a fluorine atom attached to the benzene ring and a thienylmethyl group attached to the nitrogen atom of the sulfonamide group. The presence of the fluorine atom often imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 2-fluorobenzenesulfonyl chloride with 2-thienylmethylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the use of continuous flow reactors or other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thienylmethyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-fluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of fluorine substitution on biological activity and molecular interactions.
Material Science: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-fluorobenzenesulfonimide: A related compound with similar fluorine substitution but different functional groups.
Benzenesulfonamide: Lacks the fluorine and thienylmethyl groups, resulting in different chemical and biological properties.
3-fluoro-N-(2-thienylmethyl)benzenesulfonamide: A positional isomer with the fluorine atom at a different position on the benzene ring.
Uniqueness
2-fluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide is unique due to the specific combination of the fluorine atom and the thienylmethyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
612041-64-2 |
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Molecular Formula |
C11H10FNO2S2 |
Molecular Weight |
271.3g/mol |
IUPAC Name |
2-fluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H10FNO2S2/c12-10-5-1-2-6-11(10)17(14,15)13-8-9-4-3-7-16-9/h1-7,13H,8H2 |
InChI Key |
KJEHXZSUQNWCLL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC=CS2 |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC=CS2 |
Origin of Product |
United States |
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